molecular formula C15H21NO5 B2746858 1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2319641-17-1

1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No. B2746858
CAS RN: 2319641-17-1
M. Wt: 295.335
InChI Key: LUXDBVQFHVCALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.335. The purity is usually 95%.
BenchChem offers high-quality 1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

A study describes a novel synthesis approach for creating biologically potent, highly substituted tetrazole derivatives, highlighting a method that could be applied to the synthesis of compounds with a structure similar to the query compound (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014). This process involves steps like protection, tetrazole formation, hydrolysis, chlorination, and amination, suggesting a potential pathway for synthesizing complex molecules including those related to the queried chemical.

Polymer Synthesis

Research on the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, using commercial aminoalcohols as direct initiators, demonstrates a method to achieve metal-free α-hydroxy-ω-amino telechelics based on polyaziridine. This process indicates a broader applicability for initiating polymerization reactions that could include the synthesis of polymers with backbones or side chains resembling the query compound (Camille Bakkali-Hassani et al., 2018).

Synthesis of Novel Compounds

A variety of studies have reported the synthesis of novel compounds that may share synthetic pathways or structural similarities with the query compound. For instance, the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines highlights an efficient method for synthesizing complex heterocyclic compounds, which could be relevant for designing derivatives of the query compound (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011). Another study presents a new approach to synthesizing dihydrobenzofurans by intramolecular trapping of benzynes, a technique that might be applicable to the synthesis or modification of the query compound (M. Birkett, D. Knight, & M. B. Mitchell, 1993).

Bioactive Compound Synthesis

Some research focuses on the synthesis of compounds with potential bioactivity, such as antitumor, antiviral, or antimicrobial properties. For example, the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrate a process for creating compounds with significant biological activity (M. Ismail et al., 2004). This suggests potential research applications of the query compound in developing new therapeutics.

properties

IUPAC Name

[1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-10(17)21-14(2,3)13(18)16-9-15(19)7-4-5-12-11(15)6-8-20-12/h6,8,19H,4-5,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXDBVQFHVCALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.